molecular formula C18H14N2O2S B3838789 (2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile

(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile

Cat. No.: B3838789
M. Wt: 322.4 g/mol
InChI Key: BOUOSINHAVDHBN-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile is an organic compound with a complex structure that includes a thiazole ring, a furan ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the ethoxyphenyl and furan groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. For example, the use of packed-bed reactors and response surface methodology can help in achieving high yields under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include aryl sulfonium salts for thioesterification and organolithium reagents for reductive alkylation . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-2-21-15-7-5-13(6-8-15)17-12-23-18(20-17)14(11-19)10-16-4-3-9-22-16/h3-10,12H,2H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUOSINHAVDHBN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile
Reactant of Route 4
Reactant of Route 4
(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(furan-2-YL)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.